A3AR agonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

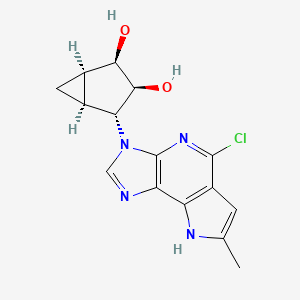

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15ClN4O2 |

|---|---|

Molecular Weight |

318.76 g/mol |

IUPAC Name |

(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)bicyclo[3.1.0]hexane-2,3-diol |

InChI |

InChI=1S/C15H15ClN4O2/c1-5-2-8-9(18-5)10-15(19-14(8)16)20(4-17-10)11-6-3-7(6)12(21)13(11)22/h2,4,6-7,11-13,18,21-22H,3H2,1H3/t6-,7+,11+,12+,13-/m0/s1 |

InChI Key |

VIOXURWAHGNKCW-ZCIHTCQPSA-N |

Isomeric SMILES |

CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@H]5[C@H]([C@H]4O)O |

Canonical SMILES |

CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5C(C4O)O |

Origin of Product |

United States |

Foundational & Exploratory

A3AR agonist mechanism of action in cancer cells

An In-depth Technical Guide on the A3 Adenosine Receptor (A3AR) Agonist Mechanism of Action in Cancer Cells

Executive Summary

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, is emerging as a significant therapeutic target in oncology due to its marked overexpression in various tumor cells compared to low expression in normal tissues.[1][2] Activation of A3AR by selective agonists, such as Piclidenoson (IB-MECA) and Namodenoson (Cl-IB-MECA), initiates a cascade of intracellular events that collectively inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[1][3] The primary mechanisms of action involve the modulation of key signaling pathways, including the Wnt/β-catenin and NF-κB pathways.[2] Upon agonist binding, A3AR coupling to Gi proteins leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent deregulation of downstream protein kinases like PKA and Akt. This culminates in the suppression of crucial cell cycle proteins, such as cyclin D1 and c-Myc, leading to cell cycle arrest and tumor growth inhibition. This guide provides a detailed examination of these signaling pathways, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core mechanisms.

Introduction: The A3 Adenosine Receptor in Oncology

Adenosine receptors are a family of four G protein-coupled receptors (A1, A2A, A2B, and A3) that mediate the physiological effects of adenosine. Among these, the A3AR has garnered significant interest as a target for cancer therapy. A key characteristic that makes A3AR a promising target is its differential expression pattern; it is highly expressed in a wide range of solid tumor cells—including lung, colon, breast, melanoma, and hepatocellular carcinoma—while exhibiting low expression in adjacent healthy tissues.

Selective A3AR agonists, such as Piclidenoson (IB-MECA, CF101) and Namodenoson (Cl-IB-MECA, CF102), have been developed and demonstrate potent anti-tumor effects in both preclinical and clinical studies. These orally bioavailable compounds induce apoptosis and inhibit the proliferation of cancer cells, often with a favorable safety profile attributed to their targeted action on pathological cells. The anti-cancer effects are primarily mediated through the downstream regulation of oncogenic signaling pathways.

Core Signaling Pathways Modulated by A3AR Agonists

Activation of A3AR in cancer cells triggers a complex network of signaling events. The receptor is primarily coupled to the Gi protein, which inhibits adenylyl cyclase activity and reduces intracellular cAMP levels. This initial event leads to the modulation of several critical pathways that control cell survival, proliferation, and apoptosis.

Wnt/β-catenin Pathway Deregulation

The Wnt signaling pathway is crucial for cell fate and is often aberrantly activated in colorectal and other cancers. A3AR agonists negatively regulate this pathway. The reduction in cAMP and subsequent decrease in Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt) activity leads to the upregulation and activation of Glycogen Synthase Kinase-3β (GSK-3β). Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents β-catenin's translocation to the nucleus, thereby inhibiting the transcription of its target genes, which include key drivers of cell proliferation like c-Myc and cyclin D1. The suppression of these proteins results in the inhibition of tumor growth.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its overexpression is common in cancer cells. A3AR agonists also mediate their anti-cancer effects by downregulating this pathway. The inhibition of PKB/Akt prevents the phosphorylation and subsequent degradation of IκB, the natural inhibitor of NF-κB. When IκB remains bound to NF-κB, the complex is sequestered in the cytoplasm, preventing NF-κB from translocating to the nucleus and activating the transcription of its target genes, which include cyclin D1 and various anti-apoptotic proteins. This de-regulation contributes significantly to the anti-proliferative and pro-apoptotic effects of A3AR agonists.

PI3K/Akt Pathway Modulation

The PI3K/Akt pathway is a central signaling node that promotes cell survival and proliferation and is frequently hyperactivated in cancer. A3AR activation has been shown to inhibit this pathway in several cancer types. The reduction of PKB/Akt phosphorylation is a key convergence point for A3AR-mediated signaling. Downregulation of Akt activity not only impacts the Wnt and NF-κB pathways but also directly influences apoptosis by failing to phosphorylate and inactivate pro-apoptotic proteins like BAD. Furthermore, in some contexts, such as glioma cells, Cl-IB-MECA has been shown to suppress ERK and Akt, leading to caspase-dependent cell death.

Downstream Cellular Effects

The net result of A3AR agonist-induced signal modulation is a potent anti-tumor response characterized by cell cycle arrest and apoptosis.

Induction of Apoptosis

A3AR agonists trigger programmed cell death in cancer cells through multiple mechanisms. This includes the activation of the intrinsic mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and the executioner caspase-3, culminating in apoptosis. In some cancer cells, such as human lung carcinoma, A3AR-mediated apoptosis is dependent on the upregulation of the p53 tumor suppressor protein.

References

An In-depth Technical Guide to A3 Adenosine Receptor Agonist Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core signaling pathways activated by A3 adenosine receptor (A3AR) agonists. The A3AR, a member of the G protein-coupled receptor (GPCR) family, is a key therapeutic target for a range of conditions including inflammatory diseases, cancer, and ischemia.[1][2][3][4] Its activation triggers a complex network of intracellular signaling cascades that mediate diverse cellular responses. This document details these pathways, presents quantitative data for key agonists, outlines experimental methodologies for their study, and provides visual representations of the signaling networks.

Core Signaling Pathways

The A3 adenosine receptor primarily couples to inhibitory (Gαi) and Gq G proteins to initiate downstream signaling cascades.[5] Activation can also lead to G protein-independent signaling, notably through β-arrestin recruitment.

Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the A3AR involves its coupling to Gαi proteins. Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets, influencing processes such as cell growth and inflammation.

Gq-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization

The A3AR can also couple to Gαq proteins, although this is sometimes cell-type dependent. This interaction activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways. DAG, in concert with elevated Ca2+, activates protein kinase C (PKC), which phosphorylates a wide array of substrate proteins, influencing cellular processes like proliferation and differentiation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

A3AR activation robustly stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is often dependent on Gαi/o proteins and can involve upstream signaling intermediates such as phosphoinositide 3-kinase (PI3K), Ras, and MEK. The phosphorylation and activation of ERK1/2 lead to the regulation of transcription factors and other cellular proteins, impacting cell proliferation, differentiation, and survival.

PI3K/Akt Pathway

Activation of the A3AR can also lead to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Upon activation, PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. Activated Akt then phosphorylates a variety of downstream targets to regulate cell survival, growth, and metabolism.

G Protein-Independent Signaling: β-Arrestin Recruitment

Upon agonist stimulation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. In addition to its role in desensitization and internalization, β-arrestin can act as a scaffold protein, initiating G protein-independent signaling cascades. For the A3AR, β-arrestin recruitment has been shown to be a distinct signaling pathway that can be modulated by different agonists, a phenomenon known as biased agonism.

Quantitative Data on A3AR Agonist Signaling

The potency and efficacy of A3AR agonists can vary depending on the specific signaling pathway being measured. The following tables summarize key quantitative data for commonly used A3AR agonists.

Table 1: A3AR Agonist Binding Affinities (Ki values)

| Compound | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Mouse A3AR Ki (nM) | Reference |

| IB-MECA | 1.4 | - | - | |

| Cl-IB-MECA | 1.4 | - | - | |

| MRS7907 | - | 8.53 | 9.61 | |

| NECA | 240.0 (competition with 125I-AB-MECA) | - | - | |

| (R)-PIA | 140.0 (competition with 125I-AB-MECA) | - | - |

Table 2: A3AR Agonist Potencies (EC50 values) in Functional Assays

| Compound | Assay | Cell Line | EC50 (nM) | Reference |

| IB-MECA | cAMP Inhibition | CHO-hA3AR | 3.63 | |

| Cl-IB-MECA | cAMP Inhibition | CHO-hA3AR | 2.81 | |

| NECA | cAMP Inhibition | CHO-hA3AR | - | - |

| IB-MECA | β-arrestin Recruitment | HEK293-hA3AR | 13.5 | |

| Cl-IB-MECA | β-arrestin Recruitment | HEK293-hA3AR | 29.5 | |

| NECA | β-arrestin Recruitment | HEK293-hA3AR | 217 | |

| Cl-IB-MECA | miniGαi Recruitment | HEK293-hA3AR | 30.5 | |

| NECA | miniGαi Recruitment | HEK293-hA3AR | 217 | |

| IB-MECA | Gi/Go Activation | ADORA3 Nomad Cell Line | 18,800 |

Experimental Protocols

General Experimental Workflow for A3AR Signaling Assays

The following diagram illustrates a typical workflow for studying A3AR agonist-induced signaling events in a cell-based assay.

Detailed Methodologies for Key Experiments

1. Measurement of cAMP Accumulation

This protocol describes a method for quantifying changes in intracellular cAMP levels following A3AR activation using a competitive immunoassay.

-

Cell Culture: Culture CHO-K1 or HEK293-T cells stably or transiently expressing the human A3AR in appropriate media.

-

Cell Plating: Seed cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

-

Assay Protocol:

-

Remove culture medium and replace with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

-

Add varying concentrations of the A3AR agonist and a cAMP-stimulating agent (e.g., forskolin) to the cells.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the manufacturer's instructions for the chosen cAMP assay kit (e.g., HTRF, ELISA).

-

Measure the cAMP concentration using a plate reader.

-

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50 value.

2. Western Blot Analysis of ERK1/2 Phosphorylation

This method is used to detect the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.

-

Cell Culture and Plating: Culture cells expressing A3AR in 6-well plates until they reach 70-80% confluency.

-

Serum Starvation: To reduce basal ERK phosphorylation, starve the cells in serum-free media for 12-24 hours prior to the experiment.

-

Agonist Treatment: Treat cells with the A3AR agonist at various concentrations and for different time points (a time course of 5-30 minutes is common).

-

Lysate Preparation:

-

After treatment, place the plates on ice and wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2. The ratio of p-ERK to total ERK is then calculated and compared across different treatment conditions.

3. Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.

-

Cell Culture and Plating: Seed cells expressing A3AR in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading:

-

Remove the growth medium and wash the cells with a physiological buffer (e.g., HBSS).

-

Load the cells with Fluo-4 AM loading solution (typically 2-5 µM in buffer) for 30-60 minutes at 37°C or room temperature in the dark.

-

Wash the cells to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescent plate reader or a microscope equipped for fluorescence imaging.

-

Record baseline fluorescence (Excitation ~494 nm, Emission ~516 nm).

-

Add the A3AR agonist at various concentrations.

-

Continuously record the fluorescence intensity over time to measure the increase in intracellular calcium.

-

-

Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0. Plot the peak response against the agonist concentration to determine the EC50 value.

This guide provides a foundational understanding of A3AR agonist signaling pathways, supported by quantitative data and detailed experimental protocols. This information is intended to aid researchers and drug development professionals in the design and interpretation of studies targeting this important receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A3 adenosine receptor: homology modeling and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Precision: A Technical Guide to the Discovery and Synthesis of Novel A3 Adenosine Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

The A3 adenosine receptor (A3AR), a G-protein coupled receptor, has emerged as a compelling therapeutic target for a spectrum of diseases, including inflammatory conditions, cancer, and neuropathic pain.[1][2] Its preferential overexpression in pathological tissues compared to normal cells presents a unique window for therapeutic intervention with minimal side effects.[1] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel A3AR agonists, offering a comprehensive resource for researchers dedicated to advancing this promising field of drug discovery.

Unveiling the A3AR Agonists: Structure-Activity Relationship and Lead Compounds

The quest for potent and selective A3AR agonists has led to the development of several key chemical scaffolds, primarily based on the adenosine nucleoside. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features crucial for high affinity and selectivity.

Modifications at the N6 and C2 positions of the adenine ring, as well as alterations to the ribose moiety, have proven to be critical for achieving desired pharmacological profiles.[3] Notably, the introduction of a (N)-methanocarba modification to the ribose ring has been shown to enhance selectivity for the A3AR.[4]

Several lead compounds have emerged from these efforts, including the prototypical agonists IB-MECA (N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide) and Cl-IB-MECA (2-chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide). These compounds exhibit high affinity and selectivity for the human A3AR and have been pivotal in preclinical and clinical investigations. More recent advancements have focused on developing agonists with improved pharmacokinetic properties and enhanced selectivity, such as Namodenoson (CF102) and Piclidenoson (CF101).

Quantitative Analysis of A3AR Agonist Affinity and Efficacy

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of key A3AR agonists, providing a comparative overview of their pharmacological characteristics.

Table 1: Binding Affinities (Ki) of Selective A3AR Agonists at Human Adenosine Receptor Subtypes

| Compound | hA1AR Ki (nM) | hA2AAR Ki (nM) | hA3AR Ki (nM) | A1/A3 Selectivity Ratio | A2A/A3 Selectivity Ratio |

| IB-MECA | 54 | 56 | 1.1 | 49 | 51 |

| Cl-IB-MECA | >10,000 | >10,000 | 0.33 | >30,303 | >30,303 |

| Namodenoson (CF102) | - | - | 0.33 | 2500 | 1400 |

| Piclidenoson (CF101) | - | - | - | - | - |

| MRS5698 | >10,000 | >10,000 | - | >10,000 | >10,000 |

Table 2: Functional Potency (EC50) of A3AR Agonists

| Compound | Assay Type | Cell Line | EC50 (nM) |

| IB-MECA | cAMP Inhibition | CHO-hA3AR | - |

| Cl-IB-MECA | cAMP Inhibition | CHO-hA3AR | - |

| NECA | cAMP Inhibition | CHO-hA3AR | - |

Note: Specific EC50 values for cAMP inhibition were not consistently available across the searched literature for direct comparison in this format. The rank order of potency is generally consistent with the binding affinities.

A3AR Signaling: A Network of Pathways

Activation of the A3AR by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, A3AR signaling is multifaceted and can also involve coupling to Gq proteins, activating phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Downstream of these initial events, A3AR activation modulates several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are crucial in regulating cellular processes like proliferation, apoptosis, and inflammation.

Caption: A3AR Signaling Pathways.

Experimental Protocols: A Guide to Synthesis and Evaluation

This section provides detailed methodologies for the synthesis and biological characterization of novel A3AR agonists.

General Synthesis of N⁶-Substituted-Adenosine-5′-N-methyluronamides

A representative synthetic route to key A3AR agonists involves the modification of adenosine. The synthesis of compounds like IB-MECA and Cl-IB-MECA generally starts from commercially available adenosine or its derivatives. Key steps include the protection of the ribose hydroxyl groups, followed by oxidation at the 5' position and subsequent amidation to introduce the N-methyluronamide moiety. The N⁶-substituent is typically introduced via nucleophilic substitution of a 6-chloropurine intermediate with the desired amine.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of a test compound for the A3AR.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]I-AB-MECA) to each well.

-

Add increasing concentrations of the unlabeled test compound.

-

To determine non-specific binding, add a high concentration of a known A3AR agonist (e.g., 10 µM Cl-IB-MECA) to a set of wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay Protocol

This protocol measures the ability of a test compound to act as an agonist by inhibiting adenylyl cyclase activity.

-

Cell Preparation:

-

Seed CHO cells stably expressing the human A3AR in a 96-well plate and grow to near confluency.

-

Wash the cells with serum-free medium.

-

-

Agonist Stimulation:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the test compound to the wells.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a luminescence-based assay (e.g., GloSensor™ cAMP Assay).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.

-

Experimental and Screening Workflow

The discovery of novel A3AR agonists follows a structured workflow, from initial screening to lead optimization.

Caption: A3AR Agonist Discovery Workflow.

Conclusion

The development of selective A3AR agonists represents a highly promising avenue for the treatment of a variety of debilitating diseases. This guide has provided a comprehensive overview of the key aspects of A3AR agonist discovery and synthesis, from understanding the fundamental structure-activity relationships to detailed experimental protocols for their evaluation. The continued application of rational drug design, coupled with robust biological screening, will undoubtedly lead to the discovery of next-generation A3AR agonists with enhanced therapeutic profiles, ultimately benefiting patients in need.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Three-dimensional quantitative structure-activity relationship of nucleosides acting at the A3 adenosine receptor: analysis of binding and relative efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Determinants of A3 Adenosine Receptor Activation: Nucleoside Ligands at the Agonist/Antagonist Boundary - PMC [pmc.ncbi.nlm.nih.gov]

The Role of A3 Adenosine Receptor (A3AR) Agonists in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role A3 adenosine receptor (A3AR) agonists play in the modulation of immune responses. The A3AR, a G protein-coupled receptor, is increasingly recognized as a key therapeutic target for a range of inflammatory and autoimmune diseases due to its unique expression profile and signaling mechanisms. This document outlines the core mechanisms of action of A3AR agonists, their effects on various immune cell populations, and presents quantitative data from preclinical and clinical studies. Furthermore, it provides detailed experimental protocols for key assays and visualizes complex signaling pathways and workflows to support further research and drug development in this promising field.

Core Concepts: A3AR and Immune Modulation

The A3 adenosine receptor is distinguished by its low expression in normal tissues and significant upregulation in inflammatory and cancerous cells. This differential expression provides a therapeutic window for A3AR agonists, allowing for targeted effects on pathological cells while minimizing off-target effects. Activation of A3AR by specific agonists initiates a cascade of intracellular signaling events that collectively lead to a potent anti-inflammatory response.

The primary mechanism of action involves the modulation of key signaling pathways, including the NF-κB, PI3K/Akt, and Wnt pathways. By inhibiting the NF-κB pathway, A3AR agonists suppress the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-1β, and IL-12.[1][2][3][4][5] Concurrently, A3AR activation can promote the production of the anti-inflammatory cytokine IL-10, further contributing to the resolution of inflammation.

Data Presentation: Quantitative Effects of A3AR Agonists

The following tables summarize the quantitative data on the effects of various A3AR agonists on key immunological parameters.

Table 1: In Vitro Effects of A3AR Agonists on Immune Cells

| A3AR Agonist | Cell Type | Parameter Measured | Effect | Concentration/Dose | Reference |

| Piclidenoson (IB-MECA, CF101) | Human Keratinocytes (HaCaT) | Cell Proliferation | ~40% inhibition | Not Specified | |

| Namodenoson (Cl-IB-MECA) | Human Colon Epithelial Cells (HT-29) | TNF-α-induced IL-8 and IL-1β production | Concentration-dependent inhibition | 10-50 nM | |

| Namodenoson (Cl-IB-MECA) | Human Papillary Thyroid Carcinoma Cells (NPA) | Cell Growth | Inhibition | ≥10 µM | |

| Namodenoson (Cl-IB-MECA) | Human Pancreatic (JoPaca-1) & Liver (Hep-3B) Cancer Cells | Cell Proliferation | Inhibition (IC50 values provided in source) | Micromolar concentrations | |

| Thio-Cl-IB-MECA | Human Lung Cancer Cells (A549) | Cell Cycle Arrest (G0/G1) | Induction | up to 20 µM | |

| Thio-Cl-IB-MECA | Human Lung Cancer Cells (A549) | Apoptosis | Induction | 80 µM | |

| CF502 | Fibroblast-like Synoviocytes (FLS) | Cell Proliferation | Dose-dependent inhibition | Not Specified | |

| Adenosine | Human Neutrophils | Degranulation (LPS and TNF-α-induced) | 70-80% maximum inhibition (IC50: 14-24 µM) | Not Specified | |

| CP-532,903 | Mouse Bone Marrow Neutrophils | Superoxide Generation and Chemotaxis | Potent inhibition | Not Specified |

Table 2: In Vivo Effects of A3AR Agonists in Animal Models

| A3AR Agonist | Animal Model | Parameter Measured | Effect | Dose | Reference |

| Piclidenoson (IB-MECA, CF101) | Murine Autoimmune Arthritis Models | Arthritis Severity (Clinical and Histological) | Marked amelioration | 10 mg/kg/day | |

| Piclidenoson (IB-MECA, CF101) | Rat Model of Osteoarthritis (ACLT-induced) | Cartilage Degradation Markers (MMP-13, ADAMTS-5) | Decreased expression | Not Specified | |

| Namodenoson (Cl-IB-MECA) | Mouse Model of NASH (STAM) | NAFLD Activity Score (NAS) | Significant reduction in steatosis, inflammation, and ballooning | Not Specified | |

| Namodenoson (Cl-IB-MECA) | Mouse Model of Liver Fibrosis (CCl4) | Serum ALT levels | Reverted to near normal levels (from 294.75 to 69.35 U/L) | Not Specified | |

| Namodenoson (Cl-IB-MECA) | Rat Orthotopic Liver Cancer Model (N1S1 cells) | Tumor Growth | 92.8% inhibition | 100 µg/kg | |

| CP-532,903 | Mouse Model of Peritonitis (Thioglycollate-induced) | Leukocyte Recruitment | Inhibition | Not Specified |

Table 3: Clinical Trial Data for Piclidenoson in Psoriasis

| Clinical Trial | Treatment Group | Primary Endpoint | Result | p-value | Reference |

| COMFORT-1 (Phase 3) | Piclidenoson 3 mg BID vs. Placebo | PASI 75 at Week 16 | 9.7% vs. 2.6% | 0.037 | |

| COMFORT-1 (Phase 3) | Piclidenoson 3 mg BID vs. Apremilast | Psoriasis Disability Index (PDI) improvement at Week 32 | 58.0% vs. 55.1% | 0.072 | |

| Pooled Analysis (3 RCTs) | Piclidenoson vs. Placebo | PASI 75 | No significant difference (OR: 1.62) | 0.26 | |

| Pooled Analysis (3 RCTs) | Piclidenoson vs. Placebo | PGA score of 0 or 1 | Significant improvement (OR: 2.74) | 0.01 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in A3AR-mediated immune modulation is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

A3AR Signaling Pathways in Immune Modulation

Figure 1: A3AR signaling pathways in immune modulation.

Experimental Workflow for Collagen-Induced Arthritis (CIA) Model

Figure 2: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Logical Relationship of A3AR Agonism and Immune Response

Figure 3: Logical relationship of A3AR agonism and the resulting immune response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of A3AR agonists and their immunomodulatory effects.

Western Blot Analysis for PI3K/Akt Pathway Activation

Objective: To determine the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, GSK-3β) in response to A3AR agonist treatment.

Materials:

-

Cell culture reagents

-

A3AR agonist of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of Akt, GSK-3β)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate immune cells (e.g., macrophages, T cells) and grow to 70-80% confluency. Treat cells with the A3AR agonist at various concentrations and time points. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Flow Cytometry for Immune Cell Phenotyping

Objective: To analyze the changes in immune cell populations and their activation status in response to A3AR agonist treatment in vivo or in vitro.

Materials:

-

Single-cell suspension from blood, spleen, or other tissues

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., anti-CD16/CD32 antibody)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD11b, Gr-1) and intracellular cytokines (e.g., IFN-γ, IL-10)

-

Fixation/Permeabilization buffer (for intracellular staining)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest. For blood, perform red blood cell lysis.

-

Fc Receptor Blocking: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies against surface markers and incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells with FACS buffer.

-

(Optional) Intracellular Staining:

-

Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.

-

Incubate the cells with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer.

-

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry analysis software to identify and quantify different immune cell populations and their expression of specific markers.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To induce an autoimmune arthritis model in mice that mimics human rheumatoid arthritis to evaluate the therapeutic efficacy of A3AR agonists.

Materials:

-

DBA/1J mice (or other susceptible strains)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

A3AR agonist for treatment

-

Calipers for measuring paw thickness

-

Clinical scoring system

Procedure:

-

Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

Disease Onset and Treatment: Arthritis typically develops between days 28 and 35. Once clinical signs of arthritis appear, randomize the mice into treatment (A3AR agonist) and control (vehicle) groups. Administer the treatment daily via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint rigidity. The total clinical score per mouse is the sum of the scores for all four paws. Measure paw thickness regularly using calipers.

-

Termination and Tissue Collection (e.g., Day 42): At the end of the study, euthanize the mice and collect blood for serum cytokine analysis and joints for histopathological evaluation.

-

Histopathology: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Conclusion

A3AR agonists represent a promising class of immunomodulatory agents with significant therapeutic potential for a variety of inflammatory and autoimmune diseases. Their unique mechanism of action, centered on the downregulation of pro-inflammatory signaling pathways and the promotion of anti-inflammatory responses, offers a targeted approach to disease management. The quantitative data from preclinical and clinical studies, coupled with a deeper understanding of the underlying signaling pathways, provide a strong rationale for their continued development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the nuanced roles of A3AR agonists in modulating immune responses and to aid in the discovery and development of novel therapeutics in this exciting field.

References

- 1. Can-Fite BioPharma - Namodenoson (CF102) [canfite.com]

- 2. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of Piclidenoson in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the A3 Adenosine Receptor Suppresses Superoxide Production and Chemotaxis of Mouse Bone Marrow Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

A3 Adenosine Receptor (A3AR) Agonist Interaction with G Protein-Coupled Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between A3 adenosine receptor (A3AR) agonists and their cognate G protein-coupled receptors (GPCRs). It delves into the molecular mechanisms of A3AR signaling, presents quantitative data on agonist interactions, and offers detailed protocols for key experimental assays used in A3AR research.

Introduction to the A3 Adenosine Receptor

The A3 adenosine receptor (A3AR) is a member of the P1 subfamily of purinergic GPCRs.[1] It is involved in a multitude of physiological and pathophysiological processes, including inflammation, cancer, cardiac function, and neuropathic pain.[1][2] A3AR is expressed in various tissues, with notable levels in immune cells (such as neutrophils, eosinophils, and mast cells), the heart, and certain types of cancer cells.[1][2] The receptor is coupled to several intracellular signaling pathways, primarily through the activation of inhibitory G proteins (Gi/o) and, in some cellular contexts, Gq proteins. This dual coupling allows for a diverse range of cellular responses upon agonist binding. The development of selective A3AR agonists has highlighted its potential as a therapeutic target for a variety of diseases.

A3AR Signaling Pathways

Upon agonist binding, the A3AR undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G proteins. The specific G protein subtype engaged dictates the downstream signaling cascade.

Gαi/o-Mediated Signaling

The canonical signaling pathway for A3AR involves coupling to Gαi/o proteins. This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets.

-

Modulation of MAPK Pathways: A3AR activation can also influence the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways. This regulation is often mediated by the Gβγ subunits released upon G protein activation, which can signal through pathways involving phosphoinositide 3-kinase (PI3K) and Ras.

Gαq-Mediated Signaling

In certain cell types, the A3AR can couple to Gαq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC).

-

Phospholipase C Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

G Protein-Independent Signaling

Emerging evidence suggests that A3AR can also signal through G protein-independent mechanisms, primarily involving β-arrestins. Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the A3AR.

-

β-Arrestin Recruitment: The recruitment of β-arrestin 2 (βarr2) serves to desensitize the G protein-mediated signaling and can initiate receptor internalization. Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating a distinct wave of downstream signaling events.

Quantitative Data on A3AR Agonist Interactions

The affinity (Ki) and potency (EC50) of various agonists for the A3AR have been determined through numerous studies. The following tables summarize key quantitative data for a selection of commonly studied A3AR agonists.

Table 1: Binding Affinities (Ki) of A3AR Agonists

| Agonist | Ki (nM) | Radioligand | Cell Line | Reference |

| 2-Cl-IB-MECA | 1.4 | [3H]HEMADO | CHO | |

| IB-MECA | 2.9 | [3H]PSB-11 | CHO | |

| MRS5980 | 0.72 | [3H]PSB-11 | CHO | |

| MRS5679 | 82 | [3H]PSB-11 | CHO | |

| 2-Chloro-N⁶-phenylethylAdo | 0.024 | Not Specified | Not Specified | |

| 6c | 2.40 | Not Specified | HEK293 |

Table 2: Potency (EC50) of A3AR Agonists in Functional Assays

| Agonist | EC50 (nM) | Assay Type | Cell Line | Reference |

| 2-Cl-IB-MECA | 1.21 | cAMP Inhibition | CHO | |

| 2-Chloro-N⁶-phenylethylAdo | 14 | cAMP Accumulation | Not Specified | |

| 6c | 11.3 | cAMP Inhibition | CHO | |

| Compound 4 | 2890 | TGFα Shedding | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of A3AR agonists with GPCRs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the A3AR.

Materials:

-

Cell membranes expressing the human A3AR (e.g., from transfected CHO or HEK293 cells).

-

Radioligand (e.g., [125I]AB-MECA or [3H]PSB-11).

-

Test compounds (unlabeled agonists).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Non-specific binding determinator (e.g., 1 µM IB-MECA).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter and cocktail.

Procedure:

-

Prepare cell membrane homogenates from cells stably or transiently expressing the A3AR.

-

In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 32 µg) with a single concentration of radioligand (e.g., 0.15 nM [125I]AB-MECA) and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known A3AR ligand (e.g., 1 µM IB-MECA).

-

Incubate the plate at room temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist-bound GPCR.

Materials:

-

Cell membranes expressing the A3AR.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).

-

Test compounds (agonists).

-

Scintillation proximity assay (SPA) beads (e.g., WGA-coated) or filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes as for the radioligand binding assay.

-

In a 96-well plate, incubate the membranes (5-50 µg protein/well) with a fixed concentration of [35S]GTPγS (e.g., 200-500 pM) and varying concentrations of the agonist.

-

Include GDP in the assay buffer (0-10 µM for transfected cell membranes, may be higher for native tissues) to facilitate the exchange reaction.

-

Incubate the plate at room temperature for 30-60 minutes.

-

For SPA format: Add SPA beads (e.g., 1 mg/well of WGA beads), seal the plate, and incubate for at least one hour at room temperature to allow the membranes to bind to the beads.

-

For filtration format: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Plot the specific binding of [35S]GTPγS as a function of agonist concentration to generate a dose-response curve.

-

Determine the EC50 (potency) and Emax (efficacy) of the agonist from the curve.

cAMP Accumulation Assay (HTRF)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of A3AR-Gαi coupling.

Materials:

-

Cells expressing the A3AR (e.g., CHO-K1 or HEK293-T).

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compounds (agonists).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

HTRF-compatible plate reader.

Procedure:

-

Plate the cells in a 384-well plate and allow them to adhere.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Simultaneously, treat the cells with varying concentrations of the A3AR agonist.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.

-

Calculate the 665/620 nm ratio, which is inversely proportional to the intracellular cAMP concentration.

-

Generate a dose-response curve for the agonist's inhibition of forskolin-stimulated cAMP accumulation.

-

Determine the IC50 value for the agonist.

β-Arrestin Recruitment Assay (NanoBiT)

This assay directly measures the interaction between the activated A3AR and β-arrestin 2.

Materials:

-

HEK293T cells.

-

Expression vectors for A3AR fused to one NanoBiT subunit (e.g., LgBiT) and β-arrestin 2 fused to the complementary subunit (e.g., SmBiT).

-

Transfection reagent.

-

Test compounds (agonists).

-

Nano-Glo® Live Cell Reagent.

-

Luminescence plate reader.

Procedure:

-

Co-transfect HEK293T cells with the A3AR-LgBiT and SmBiT-β-arrestin 2 expression vectors.

-

Plate the transfected cells in a 96-well plate.

-

After 24-48 hours, replace the culture medium with assay medium containing the Nano-Glo® substrate.

-

Measure the basal luminescence.

-

Add varying concentrations of the agonist to the wells.

-

Monitor the luminescence signal in real-time or at a fixed endpoint using a luminescence plate reader. An increase in luminescence indicates the recruitment of β-arrestin 2 to the A3AR.

-

Generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for characterizing A3AR agonists.

References

In Vivo Effects of A3AR Agonists on Tumor Microenvironments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of Adenosine A3 Receptor (A3AR) agonists on the tumor microenvironment (TME). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows. The A3AR has emerged as a promising therapeutic target in oncology due to its overexpression in various tumor types compared to normal tissues.[1][2][3] Activation of A3AR by specific agonists has been shown to induce anti-cancer effects through direct inhibition of tumor cell growth and modulation of the immune landscape within the TME.[2][4] This guide synthesizes findings from multiple preclinical studies to provide a thorough understanding of the mechanisms of action and practical methodologies for investigating A3AR agonists in vivo.

Quantitative Data Summary

The following tables summarize the quantitative effects of various A3AR agonists on tumor growth and key components of the tumor microenvironment in different in vivo cancer models.

Table 1: In Vivo Tumor Growth Inhibition by A3AR Agonists

| A3AR Agonist | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |

| Namodenoson (CF102) | Pancreatic Carcinoma (BxPC-3 cells) | Nude mice | 10 µg/kg, twice daily (oral) | 67.7 ± 15.2 | |

| CF101 (Piclidenoson) | Colon Carcinoma (HCT-116 cells) | Nude mice | Not specified | 52 ± 6.1 | |

| Cl-IB-MECA | Melanoma (B16-F10 cells) | C57BL/6 mice | 10 µg/kg (oral) | Significant inhibition (exact % not specified) | |

| Cl-IB-MECA | Melanoma (B16-F10 cells) | C57BL/6 mice | 20 ng/mouse (single administration) | Significant inhibition (exact % not specified) |

Table 2: Modulation of Immune Cells in the Tumor Microenvironment by A3AR Agonists

| A3AR Agonist | Cancer Model | Immune Cell Population | Effect | Quantitative Change | Reference |

| Cl-IB-MECA | Melanoma | CD8+ T cells | Increased activation | 16.3 ± 0.96% of CD8+ T cells became TNF-α+ | |

| Cl-IB-MECA | Melanoma | Natural Killer (NK) cells | Potentiation of activity | Correlated with tumor growth inhibition | |

| Cl-IB-MECA | Melanoma | Dendritic Cells (Langerin+) | Increased influx into TME | Associated with improved mouse survival |

Table 3: Modulation of Cytokine Levels in the Tumor Microenvironment by A3AR Agonists

| A3AR Agonist | Cancer Model/Condition | Cytokine | Effect | Reference |

| Cl-IB-MECA | Melanoma | IL-12 | Increased serum levels | |

| IB-MECA | Endotoxemic mouse model | IL-12 | Decreased secretion | |

| Cl-IB-MECA | LPS-induced sepsis | TNF-α, IL-1β | Inhibition | |

| A3AR Agonists | Colitis and lung injury | IL-1, IL-6, IL-12, TNF-α | Significant reduction | |

| AB MECA | Lung Cancer (A549 xenograft) | TNF-α | Lowered levels |

Signaling Pathways

A3AR agonists exert their anti-tumor effects primarily through the modulation of the Wnt and NF-κB signaling pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation.

Wnt/β-catenin Signaling Pathway

Activation of the A3AR leads to the inhibition of adenylyl cyclase, resulting in decreased levels of protein kinase A (PKA) and protein kinase B (PKB/Akt). This, in turn, leads to the activation of glycogen synthase kinase-3β (GSK-3β), a key regulator of the Wnt pathway. Activated GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation. The reduction in nuclear β-catenin leads to decreased transcription of target genes that promote cell proliferation, such as cyclin D1 and c-Myc.

NF-κB Signaling Pathway

A3AR agonists also downregulate the NF-κB signaling pathway. The inhibition of PKB/Akt by A3AR activation prevents the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of in vivo effects of A3AR agonists on the tumor microenvironment.

In Vivo Tumor Model and A3AR Agonist Treatment

Objective: To establish a tumor in an animal model and evaluate the anti-tumor efficacy of an A3AR agonist.

Materials:

-

Animal Model: Immunocompromised (e.g., Nude) or syngeneic (e.g., C57BL/6) mice.

-

Tumor Cells: Appropriate cancer cell line (e.g., BxPC-3 pancreatic cancer, HCT-116 colon carcinoma, B16-F10 melanoma).

-

A3AR Agonist: e.g., Namodenoson (CF102), CF101, Cl-IB-MECA.

-

Vehicle control (e.g., DMSO, saline).

-

Syringes and needles for cell injection and drug administration.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Culture: Culture tumor cells in appropriate media and conditions until they reach the desired confluence.

-

Tumor Cell Implantation:

-

Harvest and resuspend tumor cells in sterile PBS or culture medium.

-

Inject a specific number of cells (e.g., 2 x 10^6 cells) subcutaneously or orthotopically into the flank or target organ of the mice.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

-

A3AR Agonist Administration:

-

Prepare the A3AR agonist solution in the appropriate vehicle.

-

Administer the agonist to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and frequency (e.g., 10 µg/kg, twice daily).

-

Administer the vehicle to the control group using the same schedule.

-

-

Endpoint:

-

Continue treatment and tumor monitoring for the duration of the study.

-

Euthanize the animals at the study endpoint, and excise the tumors for further analysis.

-

Immunohistochemistry (IHC) for Immune Cell Infiltration

Objective: To visualize and quantify the presence of specific immune cell populations within the tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections.

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

-

Blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary Antibodies: e.g., anti-CD8, anti-NK1.1.

-

Secondary Antibody: HRP-conjugated anti-rat/rabbit IgG.

-

DAB substrate kit.

-

Hematoxylin counterstain.

-

Microscope.

Procedure:

-

Deparaffinization and Rehydration:

-

Bake slides at 60°C for 30 minutes.

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) to water.

-

-

Antigen Retrieval:

-

Boil slides in antigen retrieval buffer for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides in PBS.

-

Incubate sections with blocking solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides in PBS.

-

Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash slides in PBS.

-

Incubate sections with DAB substrate until the desired color intensity is reached.

-

-

Counterstaining and Mounting:

-

Wash slides in water.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

-

Analysis:

-

Image the slides using a microscope and quantify the number of positive cells per field of view.

-

Flow Cytometry for Immune Cell Profiling

Objective: To perform a quantitative analysis of different immune cell populations within the tumor.

Materials:

-

Fresh tumor tissue.

-

Collagenase and DNase for tissue digestion.

-

FACS buffer (PBS with 2% FBS).

-

Antibodies: A panel of fluorescently-conjugated antibodies targeting immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c).

-

Flow cytometer.

Procedure:

-

Single-Cell Suspension Preparation:

-

Mince the tumor tissue and digest with collagenase and DNase.

-

Pass the cell suspension through a cell strainer to remove debris.

-

Lyse red blood cells if necessary.

-

-

Cell Staining:

-

Wash cells with FACS buffer.

-

Block Fc receptors with anti-CD16/32.

-

Incubate cells with the antibody cocktail for 30 minutes on ice in the dark.

-

-

Data Acquisition:

-

Wash cells with FACS buffer.

-

Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

-

Data Analysis:

-

Use appropriate software (e.g., FlowJo) to gate on different immune cell populations based on their marker expression.

-

Quantify the percentage of each cell type within the total live, CD45+ population.

-

Western Blot for Signaling Pathway Analysis

Objective: To determine the expression levels of key proteins in the Wnt and NF-κB signaling pathways.

Materials:

-

Frozen tumor tissue.

-

Lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary Antibodies: e.g., anti-β-catenin, anti-phospho-GSK-3β, anti-NF-κB p65, anti-IκB, anti-GAPDH (loading control).

-

Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG.

-

ECL substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Protein Extraction and Quantification:

-

Homogenize tumor tissue in lysis buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize to the loading control.

-

Conclusion

A3AR agonists represent a promising class of anti-cancer agents that exert their effects through a dual mechanism of direct tumor cell growth inhibition and favorable modulation of the tumor microenvironment. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of A3AR agonists in oncology. The detailed methodologies will facilitate the design and execution of robust in vivo studies, while the quantitative data summaries offer valuable benchmarks for comparison. The visualization of the key signaling pathways and experimental workflows aims to enhance the understanding of the complex biological processes involved. Further research is warranted to fully elucidate the intricate interplay between A3AR activation, the tumor microenvironment, and the host immune system, which will be crucial for the successful clinical translation of these novel therapeutic agents.

References

A Technical Guide to A3AR Agonist-Induced Apoptosis in Inflammatory Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, is a key regulator of inflammatory processes. Its expression is notably upregulated in inflammatory and cancer cells compared to normal tissues, positioning it as a prime therapeutic target.[1] Synthetic, selective A3AR agonists, such as Piclidenoson (IB-MECA) and Namodenoson (Cl-IB-MECA), have demonstrated potent anti-inflammatory effects by inducing apoptosis in pathogenic inflammatory cell populations.[1][2] This guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies central to understanding and harnessing A3AR agonist-induced apoptosis for therapeutic development.

Core Mechanism of Action

Activation of A3AR on inflammatory cells initiates a signaling cascade that culminates in programmed cell death. This process is primarily mediated through the modulation of two critical signaling pathways: the NF-κB pathway and the Wnt/β-catenin pathway.[1] By deregulating these pathways, A3AR agonists shift the cellular balance from pro-survival and proliferation towards apoptosis, thereby reducing the population of inflammatory cells at pathological sites.[1] This targeted action, which spares normal cells where A3AR expression is low, underscores the favorable safety profile of these agonists observed in clinical trials.

Signaling Pathways

The binding of an agonist like Namodenoson or Piclidenoson to A3AR triggers a conformational change, leading to the inhibition of adenylyl cyclase via the Gαi subunit. This reduces intracellular cyclic AMP (cAMP) levels. The subsequent signaling cascade involves the modulation of key protein kinases such as PI3K, Akt, and GSK-3β, which directly impacts the downstream NF-κB and Wnt pathways.

// Invisible edges for layout IkB -> GSK3b [style=invis]; } Caption: A3AR agonist signaling cascade leading to apoptosis.

NF-κB Pathway: In inflammatory conditions, the NF-κB pathway is often constitutively active, promoting cell survival and the transcription of pro-inflammatory cytokines. A3AR agonists lead to the inhibition of the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and thereby downregulating the expression of its target anti-apoptotic genes (e.g., Bcl-2 family members) and pro-inflammatory cytokines.

Wnt/β-catenin Pathway: A3AR activation also modulates the Wnt pathway. It leads to the upregulation and activation of GSK-3β. Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating and translocating to the nucleus, where it would otherwise activate genes associated with cell proliferation, such as c-Myc and Cyclin D1. The net result is an arrest of the cell cycle and a shift towards apoptosis.

Quantitative Data Presentation

The pro-apoptotic effects of A3AR agonists have been quantified in various cell types. The data highlights the differential effects on key apoptotic regulatory proteins and the resulting percentage of cell death.

Table 1: Effect of Cl-IB-MECA on Apoptotic Markers in C6 Glial Cells Data extracted from a study on glial cells, providing a model for the molecular effects.

| Parameter | Treatment | Duration | Observation | Reference |

| Bcl-2 Protein Expression | 25 µM Cl-IB-MECA | 12 hours | Marked decrease | |

| 24 hours | Further decrease | |||

| Bax Protein Expression | 25 µM Cl-IB-MECA | 12-24 hours | No significant change | |

| Caspase-3 Activity | 10 µM Cl-IB-MECA | Not Specified | Significant increase | |

| Percentage of Apoptosis | Vehicle Control | 48 hours | Baseline | |

| A3AR Agonist | 48 hours | 66% | ||

| A3AR Agonist + Bcl-2 Overexpression | 48 hours | 22% |

Table 2: Effect of Piclidenoson on Peripheral Blood Mononuclear Cells (PBMCs)

| Parameter | Treatment | Observation | Reference |

| Cell Viability | 1,500 nM Piclidenoson | Reduced metabolic activity | |

| Late Apoptotic Cells | 1,500 nM Piclidenoson | Significant increase (p < 0.05) | |

| Necrotic Cells | 1,500 nM Piclidenoson | Significant increase (p < 0.01) | |

| Cell Proliferation | 250, 500, 1000 nM Piclidenoson | Significant decrease (p < 0.05) |

Key Experimental Protocols

Reproducible and accurate assessment of apoptosis is critical. The following are detailed methodologies for key experiments cited in A3AR research.

Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is a standard method for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Preparation: Culture inflammatory cells (e.g., neutrophils, macrophages) to the desired confluency. Treat cells with various concentrations of the A3AR agonist (e.g., 10 nM - 25 µM Cl-IB-MECA) and appropriate vehicle controls for a specified time course (e.g., 12, 24, 48 hours).

-

Harvesting: For suspension cells, collect by centrifugation. For adherent cells, gently detach using trypsin or a cell scraper. Wash the collected cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1x10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.

-

Gently vortex and incubate the tubes for 15 minutes at room temperature, protected from light.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Apoptotic Pathway Proteins

This technique is used to measure changes in the expression levels of key proteins in the apoptotic signaling cascade, such as Bcl-2, Bax, and components of the NF-κB pathway (p65, IκBα).

Methodology:

-

Lysate Preparation: Following treatment with the A3AR agonist, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-p65, anti-IκBα) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin or GAPDH to compare relative protein levels between treated and control samples.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, and is particularly useful for visualizing apoptotic cells within tissue sections.

Methodology:

-

Sample Preparation:

-

Adherent Cells/Tissue Sections: Fix samples in 4% paraformaldehyde, then permeabilize with a solution containing Triton X-100 or Proteinase K to allow the enzyme to access the nucleus.

-

-

Labeling Reaction:

-

Prepare a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).

-

Incubate the samples with the TdT reaction mixture for 1 hour at 37°C in a humidified chamber. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

If using a fluorescently labeled dUTP, the signal can be directly visualized.

-

If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.

-

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells. Image the samples using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal co-localized with the nucleus.

-

Controls: Always include a positive control (pre-treat a sample with DNase I to induce DNA fragmentation) and a negative control (omit the TdT enzyme from the reaction mix) to ensure assay specificity.

Conclusion and Future Directions

A3AR agonists represent a promising class of therapeutics for a range of inflammatory diseases due to their targeted induction of apoptosis in pathogenic cells. The mechanism, centered on the deregulation of the NF-κB and Wnt signaling pathways, provides a clear rationale for their anti-inflammatory effects. The methodologies outlined in this guide offer a robust framework for researchers to investigate these effects further. Future research should focus on elucidating the nuanced roles of A3AR signaling in different inflammatory cell subtypes (e.g., neutrophils vs. eosinophils), exploring potential synergistic effects with other anti-inflammatory agents, and continuing to translate these preclinical findings into effective clinical therapies for conditions like rheumatoid arthritis, psoriasis, and inflammatory liver diseases.

References

Preclinical Development of A3AR Agonists for Neuroprotection: A Technical Guide

The A3 adenosine receptor (A3AR), a G-protein coupled receptor, has emerged as a significant therapeutic target for neuroprotection.[1] Under normal physiological conditions, A3AR is expressed at low levels in the central nervous system. However, its expression is markedly upregulated in response to pathological conditions such as inflammation and hypoxia, making it a prime candidate for targeted therapeutic intervention.[2][3] A3AR agonists have demonstrated considerable promise in preclinical models of various neurological disorders by mitigating inflammation, protecting against ischemic damage, and alleviating neuropathic pain.[2][4] This guide provides a comprehensive overview of the preclinical development of A3AR agonists for neuroprotection, detailing their mechanisms of action, experimental validation, and key quantitative outcomes.

Featured A3AR Agonists in Preclinical Neuroprotection Studies

Several selective A3AR agonists have been instrumental in elucidating the neuroprotective role of this receptor. Their development has been a focal point of medicinal chemistry efforts to create compounds with high affinity and selectivity, thereby minimizing off-target effects.

| Agonist | Chemical Name | Preclinical Models of Neuroprotection | Key Findings | References |